molecular formula C18H17N3O3S2 B3466571 methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate

methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate

Cat. No. B3466571
M. Wt: 387.5 g/mol
InChI Key: JKUQYFUKVWGFSA-UHFFFAOYSA-N
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Description

“Methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate” is a chemical compound. Its molecular formula is C18H17N3O3S2 and it has a molecular weight of 387.48 . It is related to the class of compounds known as thienopyrimidines .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-4-yl group, which is a pyrimidine ring fused with a thiophene ring . This structure is part of the larger molecular formula C18H17N3O3S2 .

Mechanism of Action

The mechanism of action of methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the growth of cancer cells by blocking the cell cycle and inducing cell cycle arrest. In malaria parasites, it is believed to interfere with the parasite's ability to synthesize DNA, leading to parasite death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell growth. It also inhibits the activity of enzymes involved in DNA synthesis, leading to DNA damage and cell death. In malaria parasites, it interferes with DNA synthesis, leading to parasite death. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate in lab experiments is its broad-spectrum activity against cancer cells and malaria parasites. It also has low toxicity and is well-tolerated in animal studies. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. It also requires further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate. One area of research is the development of more efficient synthesis methods to increase its yield and purity. Another direction is the investigation of its potential in drug development for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in vivo.

Scientific Research Applications

Methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate has been studied extensively for its potential in scientific research. It has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer. It also exhibits antimalarial activity and has been investigated as a potential drug candidate for the treatment of malaria. Additionally, it has shown promise in drug development for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

methyl 4-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-10-11(2)26-17-15(10)16(19-9-20-17)25-8-14(22)21-13-6-4-12(5-7-13)18(23)24-3/h4-7,9H,8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUQYFUKVWGFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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